molecular formula C9H12N2S B1302102 (4-Ethylphenyl)thiourea CAS No. 22265-78-7

(4-Ethylphenyl)thiourea

Cat. No.: B1302102
CAS No.: 22265-78-7
M. Wt: 180.27 g/mol
InChI Key: NTABUDGUFJFVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)thiourea, also known as N-(4-ethylphenyl)thiourea, is an organosulfur compound with the molecular formula C9H12N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 4-ethylphenyl group. This compound is known for its diverse applications in organic synthesis and various biological activities.

Biochemical Analysis

Biochemical Properties

(4-Ethylphenyl)thiourea plays a significant role in biochemical reactions, particularly in the inhibition of key enzymes associated with metabolic processes. It has been shown to interact with enzymes such as α-amylase, α-glucosidase, and protein tyrosine phosphatase 1B. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal catalytic functions . This inhibition can lead to a decrease in the breakdown of carbohydrates and the regulation of glucose levels, making it a potential candidate for managing diabetes mellitus.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds formed when proteins or fats combine with sugars in the bloodstream . This inhibition can protect cells from oxidative stress and inflammation, thereby preserving cellular function and integrity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals interactions . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling molecules involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained inhibitory effects on enzyme activity and cellular function, with minimal degradation observed over weeks of continuous exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce adverse effects such as liver toxicity and thyroid dysfunction. These effects are dose-dependent, with a clear threshold beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in carbohydrate metabolism . It is metabolized by the liver, where it undergoes oxidation and conjugation reactions. The primary metabolic products are excreted via the kidneys. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum . It can also localize to the nucleus, where it may influence gene expression and cellular signaling pathways. The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its functional sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Ethylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenyl isothiocyanate with ammonia or primary amines. This reaction typically occurs under mild conditions and yields the desired thiourea derivative .

Another method involves the reaction of 4-ethylphenylamine with thiophosgene, followed by the addition of ammonia or primary amines. This method, however, requires careful handling of thiophosgene due to its toxic nature .

Industrial Production Methods

Industrial production of this compound often involves the use of safer and more environmentally friendly methods. One such method includes the reaction of 4-ethylphenylamine with carbon disulfide (CS2) in the presence of a base, followed by the addition of ammonia or primary amines. This method is preferred due to its simplicity and higher yields .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethylphenyl)thiourea has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylphenyl)thiourea is unique due to the presence of the 4-ethylphenyl group, which enhances its lipophilicity and biological activity compared to other thiourea derivatives. This structural modification allows for better interaction with biological targets and improved pharmacokinetic properties .

Properties

IUPAC Name

(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTABUDGUFJFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374546
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22265-78-7
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(4-Ethylphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(4-Ethylphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(4-Ethylphenyl)thiourea
Reactant of Route 5
(4-Ethylphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
(4-Ethylphenyl)thiourea
Customer
Q & A

Q1: How does the (4-ethylphenyl)thiourea derivative interact with its target to potentially treat diabetes?

A: While the exact mechanism of action for this specific derivative needs further investigation, the research indicates its potential to target multiple key enzymes involved in diabetes. Firstly, it demonstrates inhibitory activity against α-amylase and α-glucosidase. [] These enzymes play crucial roles in carbohydrate digestion by breaking down starches into sugars. By inhibiting their activity, the compound could potentially help regulate blood sugar levels by slowing down the absorption of glucose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.